

validating theoretical models of roton and phonon excitations in Helium-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

A Comparative Guide to Theoretical Models of Phonon and Roton Excitations in Superfluid Helium-4

This guide provides a detailed comparison of prominent theoretical models describing phonon and roton excitations in superfluid Helium-4 (He-II), validated against experimental data primarily obtained through inelastic neutron scattering. It is intended for researchers, scientists, and professionals in condensed matter physics and related fields.

Introduction to Phonon and Roton Excitations in Helium-4

Superfluid Helium-4, a macroscopic quantum fluid, exhibits a unique elementary excitation spectrum.^[1] At low momenta, the excitations are long-wavelength density fluctuations known as phonons, which are quantized sound waves with a linear dispersion relation (energy proportional to momentum).^{[1][2]} As momentum increases, the dispersion curve deviates from linearity, reaching a local maximum (the "maxon") before decreasing to a distinct minimum known as the roton.^{[2][3]} The roton is a massive quasiparticle with a finite energy gap.^[1] This unique dispersion curve, first proposed phenomenologically by Lev Landau, is a hallmark of superfluidity in Helium-4.^[2]

Theoretical Models

Several theoretical models have been developed to explain the phonon-roton excitation spectrum. These models vary in their fundamental assumptions and predictive power.

Landau's Phenomenological Model

Lev Landau first proposed a model for the excitation spectrum in 1947 based on phenomenological reasoning.[\[2\]](#) He posited a dispersion relation that could qualitatively explain the thermodynamic properties of superfluid Helium-4. The spectrum near the roton minimum is approximated by a parabolic form:

$$E(p) = \Delta + (p - p_0)^2 / 2\mu$$

where:

- Δ is the roton energy gap.
- p_0 is the momentum at the roton minimum.
- μ is the effective mass of the roton.

While groundbreaking, this model did not derive the spectrum from first principles.

Feynman and Feynman-Cohen Models

Richard Feynman provided the first microscopic picture of these excitations. He proposed a wave function for the excitations that led to a dispersion curve with the correct qualitative features, including the roton minimum.[\[4\]](#) However, the calculated roton energy gap was significantly higher than the experimental value.[\[5\]](#)

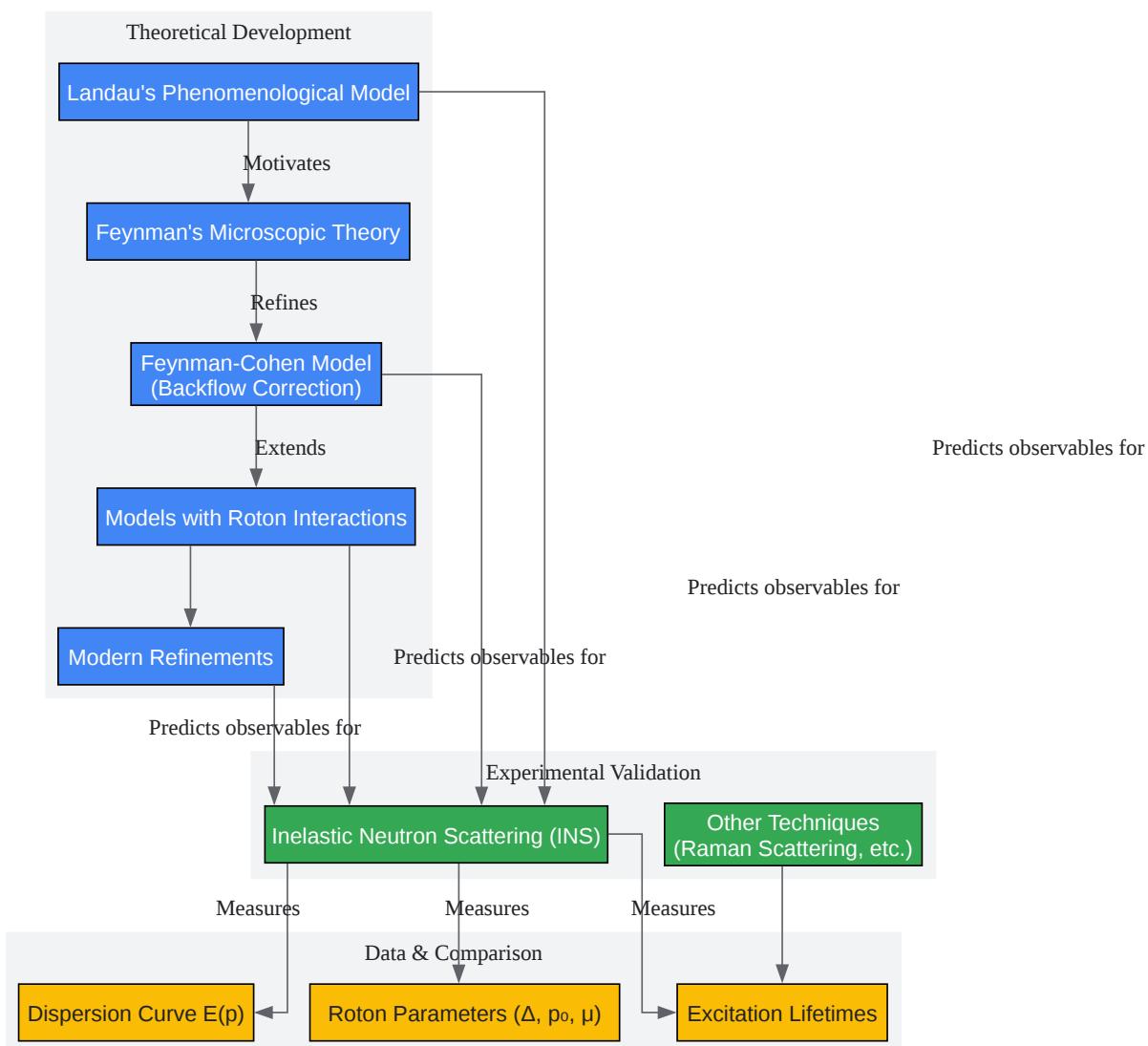
Subsequently, Feynman and Michael Cohen refined the model by introducing a more complex wave function that accounted for the "backflow" of surrounding helium atoms, analogous to a microscopic vortex ring.[\[3\]\[5\]](#) This backflow correction significantly improved the quantitative agreement with experimental data.[\[5\]](#)

Models Incorporating Roton-Roton Interactions

Later theoretical developments and high-precision experiments showed that interactions between excitations, particularly roton-roton interactions, are crucial for a complete description.

[6][7] These interactions can lead to the formation of bound states of two or more rotons and affect the lifetime and energy of the roton excitations.[6][8]

Modern Theoretical Approaches


Recent theoretical work continues to refine our understanding. This includes revisiting and extending Landau's theory to provide universal expressions for couplings between phonons and rotons and calculating phonon damping rates.[1][9][10] Other approaches, such as the macro-orbital microscopic theory, have also been proposed to explain the energy spectrum.[11]

Experimental Validation: Inelastic Neutron Scattering

The primary experimental technique for directly probing the full phonon-roton dispersion curve is inelastic neutron scattering (INS).[3][12] In an INS experiment, a beam of neutrons with a known initial energy and momentum is scattered by the liquid helium sample.[13] By measuring the final energy and momentum of the scattered neutrons, the energy and momentum transferred to the liquid can be determined, directly mapping the dispersion relation of the elementary excitations.[3][14]

Logical Flow from Theory to Experimental Validation

The following diagram illustrates the relationship between theoretical development and experimental verification.

[Click to download full resolution via product page](#)

Conceptual flow from theoretical models to experimental validation.

Comparison of Theoretical Predictions and Experimental Data

The table below summarizes key parameters for the roton excitation as predicted by different theoretical models and as determined by experimental measurements at saturated vapor pressure and low temperatures.

Parameter	Landau Model (Phenomenological)	Feynman Model	Feynman- Cohen Model	Experimental (INS)
Roton Energy Gap (Δ)	Fit to data (~8.6 K)	~19.1 K[5]	~11.5 K[5]	8.62 ± 0.04 K
Roton Momentum (p_0)	Fit to data (~1.92 \AA^{-1})	~1.95 \AA^{-1}	~1.91 \AA^{-1}	1.92 \AA^{-1}
Roton Effective Mass (μ)	Fit to data (~0.16 mHe)	~0.26 mHe	~0.18 mHe	0.16 mHe
Speed of Sound (c)	Fit to data (~238 m/s)	Agrees well	Agrees well	238 m/s

(Note: mHe is the mass of a **Helium-4 atom**. Experimental values are from various INS studies. Theoretical values are approximate calculations.)

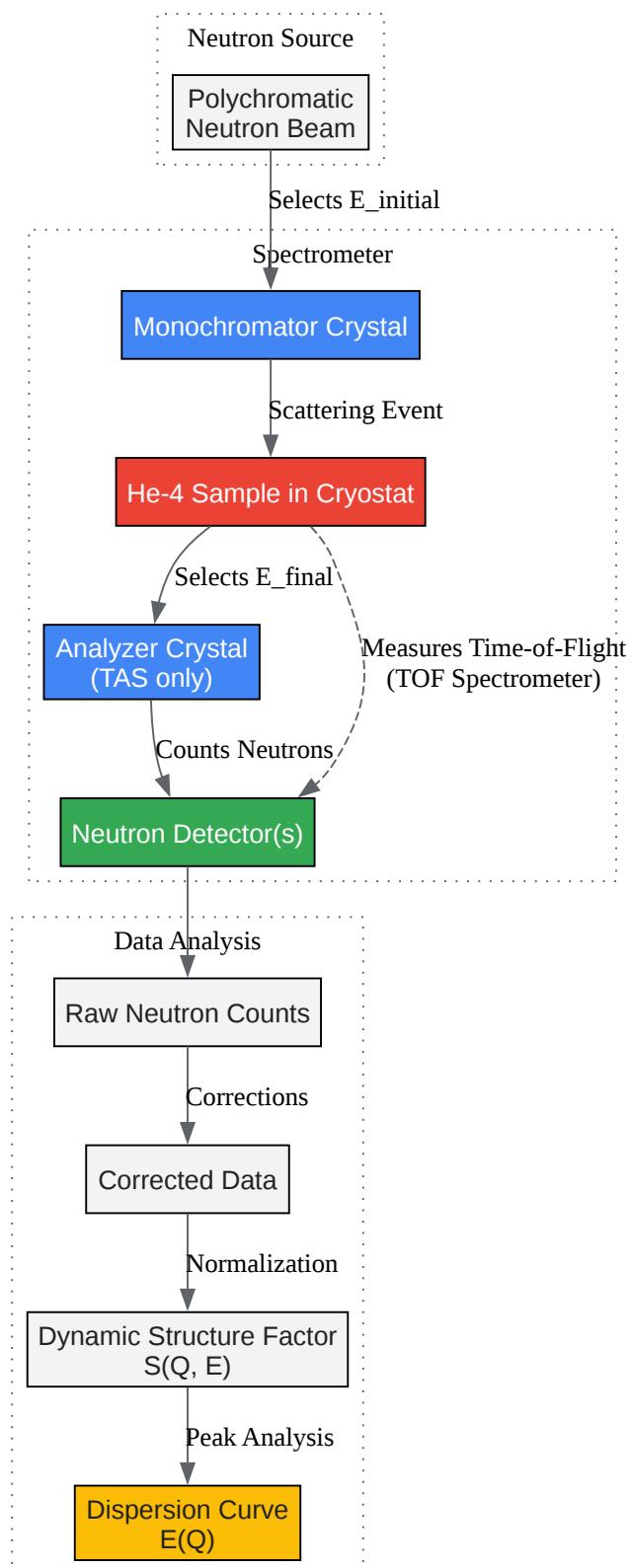
Experimental Protocol: Inelastic Neutron Scattering on Liquid Helium-4

This section outlines a typical methodology for an INS experiment to measure the phonon-roton spectrum of superfluid He-4.

Instrumentation

The experiment is typically performed using a Triple-Axis Spectrometer (TAS) or a Time-of-Flight (TOF) Spectrometer.[14]

- Neutron Source: A nuclear reactor or spallation source provides a high flux of neutrons.


- **Monochromator:** A large single crystal (e.g., pyrolytic graphite) is used to select neutrons of a specific initial energy (E_i) and momentum (k_i) from the polychromatic beam via Bragg diffraction.
- **Sample Environment:** A cryostat is used to cool the liquid Helium-4 sample to temperatures below the lambda point ($T\lambda = 2.17$ K) to enter the superfluid phase. The sample is contained in a cell made of a material with low neutron absorption and incoherent scattering cross-section (e.g., aluminum).
- **Analyzer (for TAS):** Another single crystal is placed after the sample to select a specific final energy (E_f) of the scattered neutrons.
- **Detector(s):** Neutron detectors (e.g., ^3He -filled proportional counters) are used to count the scattered neutrons. TOF spectrometers use a large array of detectors to measure the neutron arrival time over a wide range of scattering angles simultaneously.[14]

Experimental Procedure

- **Sample Preparation:** High-purity ^4He gas is condensed into the sample cell within the cryostat, which is then cooled to the desired temperature in the superfluid phase (e.g., 1.1 K).[6]
- **Data Collection (TAS):**
 - The initial energy E_i is fixed.
 - The spectrometer is configured to measure the scattered neutron intensity at a specific energy transfer ($E = E_i - E_f$) and momentum transfer ($\hbar Q = \hbar(k_i - k_f)$).
 - Measurements are performed by either scanning the energy transfer at a constant momentum transfer or vice versa.
 - This process is repeated for a wide range of Q values to map out the entire dispersion curve.
- **Data Collection (TOF):**
 - A pulsed, monochromatic beam of neutrons is directed at the sample.

- The time it takes for scattered neutrons to reach the detectors at various angles is measured. This "time-of-flight" determines their final energy E_f .
- This method allows for the simultaneous collection of scattering data over a wide range of energy and momentum transfers.
- Data Analysis:
 - The raw neutron counts are corrected for background noise, detector efficiency, and sample container scattering.
 - The corrected data is used to generate the dynamic structure factor, $S(Q, E)$, which represents the probability of a neutron scattering from the sample with a given momentum and energy transfer.
 - The peaks in $S(Q, E)$ for each Q value correspond to the elementary excitations. Plotting the peak energy versus Q yields the phonon-roton dispersion curve.[\[3\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for an inelastic neutron scattering experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phonon-roton2-english [phys.ens.psl.eu]
- 2. Roton - Wikipedia [en.wikipedia.org]
- 3. nist.gov [nist.gov]
- 4. [PDF] Energy Spectrum of the Excitations in Liquid Helium | Semantic Scholar [semanticscholar.org]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. emergentmind.com [emergentmind.com]
- 10. [1707.09774] Landau phonon-roton theory revisited for superfluid helium 4 and Fermi gases [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. physics.udel.edu [physics.udel.edu]
- 13. psi.ch [psi.ch]
- 14. fkf.mpg.de [fkf.mpg.de]
- To cite this document: BenchChem. [validating theoretical models of roton and phonon excitations in Helium-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232308#validating-theoretical-models-of-roton-and-phonon-exitations-in-helium-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com